Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid and features a bromine, fluorine, methoxy, and methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-4-methoxy-3-methylbenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-bromo-2-fluoro-3-methylbenzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 2-bromo-6-fluoro-3-methoxy-4-methylbenzoate
Comparison: Methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions
Eigenschaften
Molekularformel |
C10H10BrFO3 |
---|---|
Molekulargewicht |
277.09 g/mol |
IUPAC-Name |
methyl 6-bromo-2-fluoro-4-methoxy-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-5-7(14-2)4-6(11)8(9(5)12)10(13)15-3/h4H,1-3H3 |
InChI-Schlüssel |
MFGNDAOPKUOPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1OC)Br)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.